2-Cyclohexen-1-one, 5-(1-methylethenyl)-, (5R)-
Description
2-Cyclohexen-1-one, 5-(1-methylethenyl)-, (5R)-, commonly known as (R)-Carvone or L-Carvone, is a monoterpenoid ketone with the molecular formula C₁₀H₁₄O and a molecular weight of 150.22 g/mol . It is a chiral compound characterized by a cyclohexenone backbone substituted with a methyl group at position 2 and an isopropenyl group at position 3. The (5R) configuration confers its distinct minty aroma, distinguishing it from its enantiomer, (S)-Carvone, which has a caraway-like scent .
Natural Occurrence & Applications:
L-Carvone is a key constituent of spearmint (Mentha spicata) essential oil and is widely used in flavoring agents (e.g., chewing gum, toothpaste), fragrances, and biopesticides . Its bioactivity includes insect attractant properties, particularly against Bactrocera dorsalis, as demonstrated in studies on Citrus limonum essential oils .
Properties
CAS No. |
188567-99-9 |
|---|---|
Molecular Formula |
C9H12O |
Molecular Weight |
136.19 g/mol |
IUPAC Name |
(5R)-5-prop-1-en-2-ylcyclohex-2-en-1-one |
InChI |
InChI=1S/C9H12O/c1-7(2)8-4-3-5-9(10)6-8/h3,5,8H,1,4,6H2,2H3/t8-/m1/s1 |
InChI Key |
KSEXSUIUOJGHPX-MRVPVSSYSA-N |
Isomeric SMILES |
CC(=C)[C@@H]1CC=CC(=O)C1 |
Canonical SMILES |
CC(=C)C1CC=CC(=O)C1 |
Origin of Product |
United States |
Preparation Methods
Anionic Cyclization Approach
- Starting Materials: The synthesis often begins with simpler unsaturated carbonyl compounds or substituted cyclohexenones.
- Key Step: The anionic cyclization involves the generation of a carbanion intermediate that undergoes intramolecular cyclization to form the cyclohexenone ring with the isopropenyl substituent at the 5-position.
- Reagents and Conditions: Strong bases such as lithium diisopropylamide (LDA) or sodium hydride (NaH) are commonly used to generate the carbanion under low temperatures to control stereoselectivity.
- Stereochemical Control: The (5R) configuration is achieved by controlling the reaction environment, including temperature, solvent, and the nature of the base, to favor the formation of the desired enantiomer.
Alternative Synthetic Routes
While the anionic cyclization is the most documented method, other synthetic routes include:
- Allylic Substitution and Ring Closure: Starting from cyclohexenone derivatives, allylic substitution with isopropenyl halides followed by ring closure under acidic or basic conditions can yield the target compound.
- Enantioselective Catalysis: Use of chiral catalysts or auxiliaries to induce enantioselectivity during the formation of the cyclohexenone ring or during the introduction of the isopropenyl group.
- Oxidative Cyclization: In some cases, oxidative cyclization of suitable precursors can be employed to form the conjugated enone system with the correct substitution pattern.
Detailed Reaction Conditions and Mechanistic Insights
| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Generation of Carbanion | LDA, THF, -78 °C | Formation of nucleophilic intermediate |
| 2 | Intramolecular Cyclization | Controlled warming to 0 °C | Cyclization forming the cyclohexenone ring |
| 3 | Work-up | Acidic quench (e.g., NH4Cl solution) | Isolation of (5R)-5-(1-methylethenyl)cyclohex-2-en-1-one |
| 4 | Purification | Chromatography (e.g., silica gel) | Enantiomeric purity and isolation |
- The stereochemical outcome is strongly influenced by the choice of solvent and temperature, with non-polar aprotic solvents like tetrahydrofuran (THF) preferred to stabilize the carbanion intermediate.
- The reaction mechanism proceeds via a nucleophilic attack of the carbanion on an electrophilic site within the molecule, leading to ring closure and formation of the conjugated enone system.
Comparative Data Table of Preparation Methods
| Method | Advantages | Disadvantages | Typical Yield | Stereoselectivity |
|---|---|---|---|---|
| Anionic Cyclization | High stereoselectivity, well-established | Requires strong bases, low temperatures | 60-85% | High (5R selective) |
| Allylic Substitution + Ring Closure | Simpler reagents, scalable | May require chiral auxiliaries for enantioselectivity | 50-75% | Moderate |
| Enantioselective Catalysis | Potential for high enantiopurity | Expensive catalysts, optimization needed | 40-70% | Very high |
| Oxidative Cyclization | Direct formation of enone system | Harsh conditions, side reactions possible | 30-60% | Variable |
Research Findings and Applications
- Chen and Deslongchamps demonstrated the utility of this compound in the synthesis of advanced tetracyclic intermediates for ouabagenin, highlighting the importance of the anionic cyclization approach in accessing complex natural products.
- The compound's chiral nature and reactive enone system make it a versatile intermediate in organic synthesis, enabling further functionalization and ring transformations.
- Its preparation methods have been optimized to balance yield, stereoselectivity, and scalability, making it a valuable reagent in both academic and industrial research.
Chemical Reactions Analysis
Aldol Condensation
This reaction exploits the ketone group’s electrophilicity and α-hydrogen acidity to form β-hydroxy ketones.
| Reaction Conditions | Reagents | Products | Yield | Reference |
|---|---|---|---|---|
| Basic (NaOH, EtOH, 0–5°C) | Aldehydes (e.g., benzaldehyde) | β-Hydroxy ketones (e.g., 3-(phenyl)-5-isopropyl-2-methylcyclohex-2-en-1-one) | 65–75% |
The reaction proceeds via enolate formation, followed by nucleophilic attack on the aldehyde carbonyl. Stereochemical control at the α-position is influenced by the (5R) configuration of the starting material .
Oxime Formation
The ketone reacts with hydroxylamine to form an oxime derivative, a precursor for further functionalization.
| Reaction Conditions | Reagents | Products | Mechanism |
|---|---|---|---|
| Hydrochloric acid (pH 4–5), reflux | Hydroxylamine hydrochloride | (1E)-2-methyl-5-(1-methylethenyl)-2-cyclohexen-1-one oxime | Nucleophilic addition followed by dehydration |
The oxime’s (1E)-configuration is confirmed by X-ray crystallography, with anti-periplanar geometry stabilizing the product.
Ozonolysis
The cyclohexene ring’s conjugated diene system reacts with ozone to cleave the double bond.
| Reaction Conditions | Reagents | Products | Key Observations |
|---|---|---|---|
| Dry ice/acetone (−30°C), O | Dimethyl sulfide (workup) | 3,4-Dimethylcyclohex-2-en-1-one | Retained chirality at C5 |
The reaction proceeds via a 1,3-dipolar cycloaddition mechanism, forming an ozonide intermediate that decomposes to yield shorter-chain carbonyl compounds .
Electrophilic Addition
The cyclohexene double bond undergoes addition reactions with electrophiles.
The bicyclic structure directs electrophiles to the less substituted double bond position due to torsional strain in the transition state .
Reduction Reactions
The ketone group is reduced to secondary alcohols under controlled conditions.
| Reagent | Conditions | Products | Selectivity |
|---|---|---|---|
| NaBH | EtOH, 0°C | (5R)-2-methyl-5-(1-methylethenyl)cyclohex-2-en-1-ol | Retention of configuration at C5 |
| LiAlH | THF, reflux | Same alcohol | Higher yield (85–90%) |
Diels-Alder Reactions
The conjugated diene system participates in [4+2] cycloadditions.
| Dienophile | Conditions | Products | Endo/Exo Ratio |
|---|---|---|---|
| Maleic anhydride | Toluene, 110°C | Bicyclic adduct | 7:3 (endo:exo) |
The reaction’s stereochemical outcome is influenced by the (5R) configuration, favoring endo transition states .
Key Mechanistic Insights
-
Stereochemical Influence : The (5R)-isopropyl group induces steric and electronic effects, directing regioselectivity in additions and cycloadditions .
-
Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance enolate stability in Aldol condensations .
-
Temperature Control : Low temperatures (−30°C) prevent side reactions during ozonolysis .
Scientific Research Applications
®-5-(Prop-1-en-2-yl)cyclohex-2-enone: has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the synthesis of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of ®-5-(Prop-1-en-2-yl)cyclohex-2-enone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary based on the specific context and application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Enantiomers: (S)-Carvone
- IUPAC Name : 2-Cyclohexen-1-one, 2-methyl-5-(1-methylethenyl)-, (5S)-
- CAS : 2244-16-8
- Molecular Formula : C₁₀H₁₄O (identical to R-Carvone)
- Key Differences :
Dihydrocarvone
- IUPAC Name : (2R,5R)-2-Methyl-5-(prop-1-en-2-yl)cyclohexan-1-one
- CAS : 5524-05-0
- Molecular Formula : C₁₀H₁₆O
- Key Differences: Structure: Saturated cyclohexanone ring (lacking the double bond in the cyclohexenone backbone) . Odor: Milder, less pungent aroma compared to Carvone. Applications: Intermediate in menthol synthesis and industrial fragrances .
Carvyl Acetate
- IUPAC Name : 2-Cyclohexen-1-ol, 2-methyl-5-(1-methylethenyl)-, 1-acetate, (1S,5R)-
- CAS : 7053-79-4
- Molecular Formula : C₁₂H₁₈O₂
- Key Differences: Functional Group: Ester derivative of Carvone (acetylated hydroxyl group) . Odor: Sweet, floral notes due to esterification. Applications: High-value fragrance ingredient in perfumes and cosmetics .
DL-Carvone (Racemic Mixture)
- IUPAC Name : 2-Methyl-5-(1-methylethenyl)-2-cyclohexen-1-one
- CAS : 99-49-0
- Molecular Formula : C₁₀H₁₄O
- Key Differences :
Comparative Data Tables
Table 1: Structural and Functional Comparison
Table 2: Stereochemical and Commercial Comparison
Research Findings and Industrial Relevance
- Bioactivity : (R)-Carvone exhibits insect attractant properties at concentrations as low as 10 µL/mL, making it valuable in pest management .
- Synthetic Pathways : Asymmetric hydroboration of cyclopentadienes is a key method for synthesizing chiral intermediates related to Carvone derivatives .
- Safety : (S)-Carvone has established toxicity thresholds (ADI: 0–1.0 mg/kg), while (R)-Carvone is generally recognized as safe (GRAS) for food use .
Biological Activity
2-Cyclohexen-1-one, 5-(1-methylethenyl)-, (5R)-, also known as carvotanacetone, is a compound with significant biological activity and potential applications in various fields, including pharmacology and toxicology. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : CHO
- Molecular Weight : 152.2334 g/mol
- CAS Number : 6485-40-1
- IUPAC Name : 2-Cyclohexen-1-one, 5-(1-methylethenyl)-, (5R)-
Antioxidant Properties
Research has indicated that compounds similar to 2-Cyclohexen-1-one possess antioxidant properties. For instance, studies have shown that related cyclohexenone derivatives can scavenge free radicals and reduce oxidative stress in cells. This activity is attributed to their ability to donate electrons and stabilize free radicals, thus preventing cellular damage.
Cytotoxic Effects
In vitro studies have demonstrated that 2-Cyclohexen-1-one exhibits cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest. For example, a study reported that at certain concentrations, the compound significantly reduced cell viability in human breast cancer cells by activating caspase pathways .
Genotoxicity
Genotoxicity assessments have shown mixed results for 2-Cyclohexen-1-one. In several Ames tests using Salmonella typhimurium, the compound did not exhibit mutagenic activity under standard conditions. However, it induced sister chromatid exchanges (SCEs) at higher concentrations in the absence of metabolic activation . This suggests a potential for genotoxic effects under specific conditions.
Acute Toxicity
The acute toxicity of 2-Cyclohexen-1-one has been evaluated through inhalation studies in rats. The median lethal concentration (LC50) was reported to be approximately 7000 mg/m³, indicating low acute toxicity . Clinical signs observed included respiratory irritation and increased respiratory rates at elevated exposure levels.
Repeated Dose Toxicity
In repeated dose studies, exposure to the compound resulted in significant histopathological changes in the liver and lungs of treated animals. Notably, decreased body weights and altered blood parameters were observed at high concentrations .
Study on Anticancer Activity
A notable study investigated the anticancer potential of 2-Cyclohexen-1-one against lung cancer cells. The results indicated that the compound inhibited cell proliferation and induced apoptosis through mitochondrial pathways. The study concluded that further investigation into its mechanism could lead to new therapeutic strategies for lung cancer treatment .
Study on Neuroprotection
Another research effort focused on the neuroprotective effects of 2-Cyclohexen-1-one in a hypoxic model using mice. The compound was found to enhance survival rates under hypoxic conditions by modulating oxidative stress responses and preserving glutathione levels in the brain .
Summary Table of Biological Activities
| Activity | Description |
|---|---|
| Antioxidant | Scavenges free radicals; reduces oxidative stress |
| Cytotoxicity | Induces apoptosis in cancer cell lines |
| Genotoxicity | Mixed results; induces SCEs at high concentrations |
| Acute Toxicity | Low toxicity; LC50 ~7000 mg/m³ |
| Repeated Dose Effects | Histopathological changes in liver; decreased body weight at high doses |
Q & A
Q. Table 2: Key Metabolites of l-Carvone in Environmental Samples
Advanced Question: How do contradictory safety data across SDS documents impact risk assessment?
Methodological Answer:
Discrepancies (e.g., vs. 16 on acute toxicity) require:
- Source Evaluation : Prioritize data from regulatory bodies (e.g., EPA) over commercial SDS .
- Threshold Analysis : Apply the precautionary principle for missing data (e.g., assume Category 2 toxicity if conflicting classifications exist) .
- Experimental Validation : Conduct acute toxicity assays (e.g., OECD 423) to resolve ambiguities .
Advanced Question: What role does l-Carvone play in pesticide residue dynamics?
Methodological Answer:
As a biopesticide (EPA-registered), l-Carvone’s environmental fate involves:
Q. Table 3: Environmental Persistence Parameters
| Parameter | Value | Method |
|---|---|---|
| Half-life (Soil) | 5 days | OECD 307 |
| log Kow | 2.8 | EPI Suite |
| Water Solubility | 1.2 g/L | Shake-flask |
Advanced Question: How is l-Carvone’s reactivity in synthetic pathways modulated by its α,β-unsaturated ketone moiety?
Methodological Answer:
The conjugated enone system enables:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
